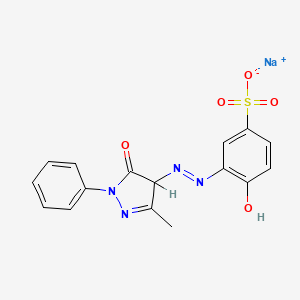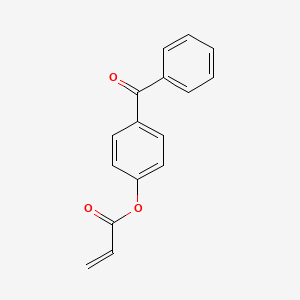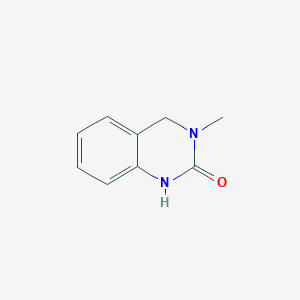
3-Methyl-3,4-Dihydroquinazolin-2(1h)-One
Übersicht
Beschreibung
Synthesis Analysis
MDQ has been synthesized in eco-friendly ways. Chen et al. (2007) achieved high to excellent yields through direct cyclocondensation in ionic liquids, a green chemistry approach that eliminates the need for additional catalysts. Research by Niknam et al. (2011) and Ghorbani‐Choghamarani and Zamani (2012) illustrates advanced catalysis methods for synthesizing MDQ derivatives.Molecular Structure Analysis
The molecular weight of MDQ is 162.19 g/mol. The InChI Key is GINUUQLRYXHAPB-UHFFFAOYSA-N.Chemical Reactions Analysis
MDQ has been involved in one-pot, multi-component reactions using silica-bonded N-propylsulfamic acid and l-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate as catalysts.Physical And Chemical Properties Analysis
The IUPAC Name of MDQ is 3-methyl-1,4-dihydroquinazolin-2-one. More detailed physical and chemical properties are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Eco-Friendly Synthesis in Ionic Liquids
3-Methyl-3,4-Dihydroquinazolin-2(1h)-One, a derivative of 2,3-Dihydroquinazolin-4(1H)-one, has been synthesized in eco-friendly ways. Chen et al. (2007) achieved high to excellent yields through direct cyclocondensation in ionic liquids, a green chemistry approach that eliminates the need for additional catalysts (Chen et al., 2007).
Catalysis and Synthesis Techniques
Research by Niknam et al. (2011) and Ghorbani‐Choghamarani and Zamani (2012) illustrates advanced catalysis methods for synthesizing this compound derivatives. These involve one-pot, multi-component reactions using silica-bonded N-propylsulfamic acid and l-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate as catalysts, respectively (Niknam et al., 2011); (Ghorbani‐Choghamarani & Zamani, 2012).
Antimicrobial Potential
El-zohry and Abd-Alla (2007) investigated this compound derivatives for antimicrobial properties. These derivatives showed promise against both Gram-positive and Gram-negative bacteria, highlighting its potential in medical research (El-zohry & Abd-Alla, 2007).
Environmental Impact and Green Chemistry
Research has focused on environmentally benign methods for synthesizing this compound. Azimi and Azizian (2016), for instance, developed a one-pot synthesis method that emphasizes eco-friendly techniques, contributing to sustainable chemistry practices (Azimi & Azizian, 2016).
Novel Synthesis Approaches and Applications
Ramana et al. (2016) explored a novel, catalyst-free approach for synthesizing functionalized derivatives, demonstrating a sustainable method for creating a library of 3,4-dihydroquinazolin-2(1H)-one derivatives under neutral conditions. This research expands the potential applications of these compounds in various fields (Ramana et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
MDQ and its derivatives have shown promise in various fields of research. For instance, they have been investigated for antimicrobial properties, and their antitrypanosomal activity has been evaluated . Future research may focus on exploring these and other potential applications of MDQ and its derivatives.
Eigenschaften
IUPAC Name |
3-methyl-1,4-dihydroquinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-6-7-4-2-3-5-8(7)10-9(11)12/h2-5H,6H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINUUQLRYXHAPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397239 | |
| Record name | 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24365-65-9 | |
| Record name | 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-Methyl-3,4-dihydroquinazolin-2(1H)-one a potential candidate for treating sleeping sickness?
A1: Research indicates that this compound derivatives display promising in vitro activity against Trypanosoma brucei, the parasite responsible for sleeping sickness [, ]. Notably, several derivatives exhibited activity against the parasite without significant toxicity towards human cells. This suggests the potential for developing this compound-based compounds into safer and more effective treatments for this neglected tropical disease.
Q2: How does the structure of this compound influence its biological activity?
A2: Studies investigating the structure-activity relationship (SAR) of this compound derivatives have revealed that substitutions at the N1 and C6 positions significantly impact the compound's anti-trypanosomal activity []. This suggests that modifying these specific positions could be key to optimizing its potency and selectivity against the target parasite.
Q3: Beyond its potential in treating sleeping sickness, what other therapeutic applications are being explored for this compound derivatives?
A3: Research suggests that this compound derivatives also possess monoamine oxidase (MAO) inhibition properties [, ]. MAO enzymes play a crucial role in regulating neurotransmitters in the brain, and their dysfunction is implicated in various neurological and psychiatric disorders. The ability of these derivatives to inhibit MAO opens up potential avenues for their development as therapeutic agents for conditions such as depression, Parkinson's disease, and Alzheimer's disease.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

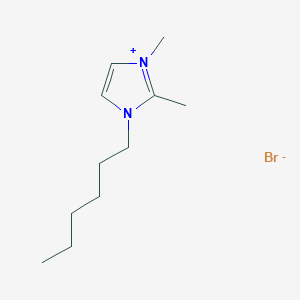

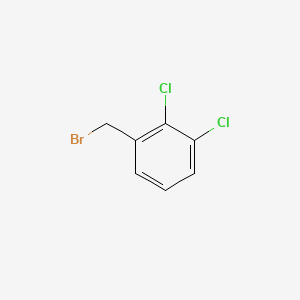
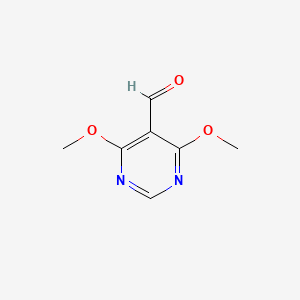
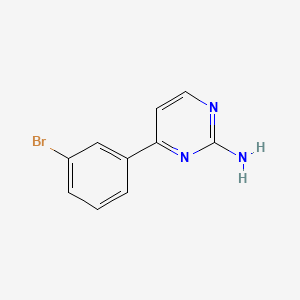


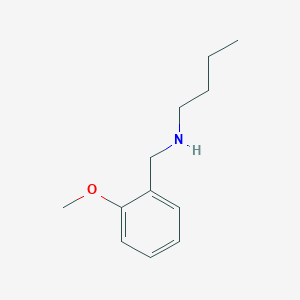

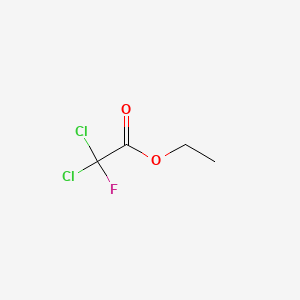
![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethan-1-one hydrobromide](/img/structure/B1587255.png)
